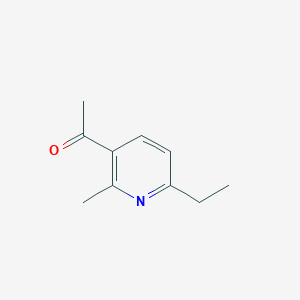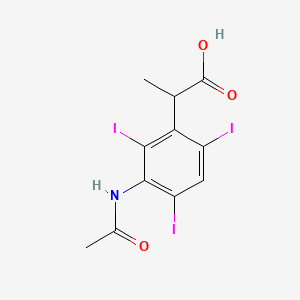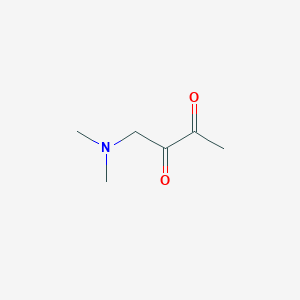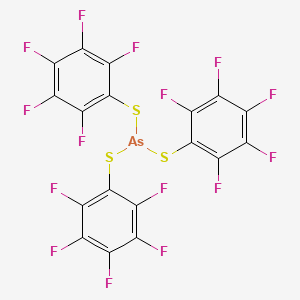
Arsenotrithious acid, tris(pentafluorophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenotrithious acid, tris(pentafluorophenyl) ester is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of arsenic and pentafluorophenyl groups, which contribute to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsenotrithious acid, tris(pentafluorophenyl) ester typically involves the reaction of arsenotrithious acid with pentafluorophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve steps such as purification and crystallization to obtain the compound in its pure form .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Arsenotrithious acid, tris(pentafluorophenyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing products.
Reduction: Reduction reactions can lead to the formation of arsenic hydrides or other reduced species.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of functionalized arsenic compounds .
Aplicaciones Científicas De Investigación
Arsenotrithious acid, tris(pentafluorophenyl) ester has several scientific research applications:
Mecanismo De Acción
The mechanism by which arsenotrithious acid, tris(pentafluorophenyl) ester exerts its effects involves its ability to act as a Lewis acid. The compound can accept electron pairs from donor molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its use as a Lewis acid catalyst in organic synthesis.
Pentafluorophenyl esters: Commonly used in peptide synthesis and bioconjugation.
Uniqueness
Arsenotrithious acid, tris(pentafluorophenyl) ester is unique due to the presence of arsenic, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in various scientific and industrial applications .
Propiedades
Número CAS |
21459-35-8 |
|---|---|
Fórmula molecular |
C18AsF15S3 |
Peso molecular |
672.3 g/mol |
Nombre IUPAC |
tris[(2,3,4,5,6-pentafluorophenyl)sulfanyl]arsane |
InChI |
InChI=1S/C18AsF15S3/c20-1-4(23)10(29)16(11(30)5(1)24)35-19(36-17-12(31)6(25)2(21)7(26)13(17)32)37-18-14(33)8(27)3(22)9(28)15(18)34 |
Clave InChI |
QNSBYBBFVGTLNL-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)S[As](SC2=C(C(=C(C(=C2F)F)F)F)F)SC3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




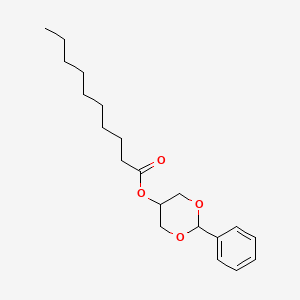

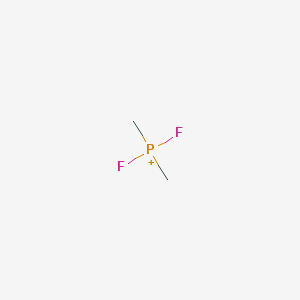
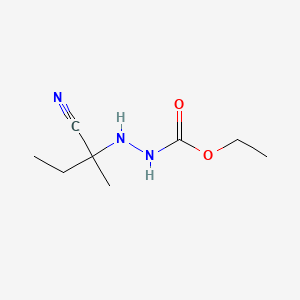
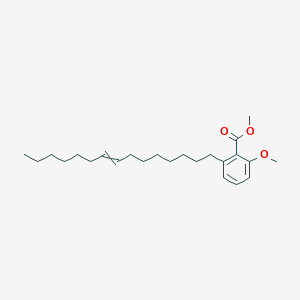
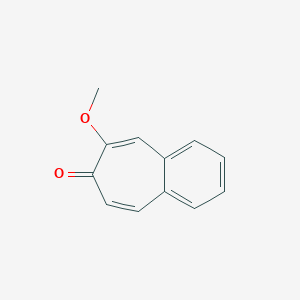
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)
